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  • Product: 2'-C-methyl-5-fluorouridine
  • CAS: 23643-38-1

Core Science & Biosynthesis

Foundational

In Vitro Antiviral Activity of 2'-C-Methyl-5-Fluorouridine: Mechanistic Insights and Preclinical Evaluation

Executive Summary The development of nucleoside analogs has fundamentally transformed the therapeutic landscape for RNA viruses, particularly the Hepatitis C Virus (HCV) and emerging Flaviviridae. Among these, 2'-C-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nucleoside analogs has fundamentally transformed the therapeutic landscape for RNA viruses, particularly the Hepatitis C Virus (HCV) and emerging Flaviviridae. Among these, 2'-C-methyl-5-fluorouridine represents a highly specialized pyrimidine ribonucleoside. By combining the steric bulk of a 2'-C-methyl group with the electronic modulation of a 5-fluoro substitution, this compound is engineered to act as a potent, non-obligate chain terminator of the viral RNA-dependent RNA polymerase (RdRp).

This technical guide dissects the in vitro antiviral activity of 2'-C-methyl-5-fluorouridine, detailing its intracellular activation, mechanism of action, and the self-validating experimental protocols required to accurately quantify its efficacy and cytotoxicity.

Rationale & Chemical Architecture

The structural design of 2'-C-methyl-5-fluorouridine is rooted in dual-action modification[1]:

  • The 2'-C-Methyl Modification: The addition of a methyl group at the 2'-position of the ribose ring is the primary driver of antiviral activity. While the 3'-OH remains available (allowing the nucleotide to be incorporated into the nascent RNA strand), the bulky 2'-methyl group creates a severe steric clash within the highly conserved active site of the viral RdRp. This prevents the conformational changes necessary for the addition of the subsequent nucleotide, resulting in chain termination[2].

  • The 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C5 position of the uracil base serves multiple purposes. It mimics the steric profile of hydrogen while significantly altering the electron density of the pyrimidine ring. This modification can enhance the lipophilicity of the nucleoside, alter base-pairing thermodynamics, and increase metabolic stability by resisting degradation by host uridine phosphorylases.

The synthesis of 2'-branched nucleosides, including 2'-C-methyl-5-fluorouridine, was initially pioneered via the Hilbert-Johnson reaction[1], laying the groundwork for modern direct-acting antivirals.

Intracellular Metabolism & Mechanism of Action

To exert its antiviral effect, 2'-C-methyl-5-fluorouridine must undergo a three-step intracellular phosphorylation cascade mediated by host kinases. Because nucleosides are essentially prodrugs, the efficiency of this pathway dictates the compound's in vitro potency[3].

Intracellular Phosphorylation Pathway

Phosphorylation N 2'-C-Me-5-F-Uridine MP Monophosphate N->MP Uridine Kinase DP Diphosphate MP->DP UMP Kinase TP Active Triphosphate DP->TP NDP Kinase

Caption: Intracellular phosphorylation cascade of 2'-C-methyl-5-fluorouridine to its active triphosphate.

The rate-limiting step is typically the initial monophosphorylation by uridine-cytidine kinase (UCK). To bypass this bottleneck, modern drug development often employs phosphoramidate prodrug strategies (ProTides) to deliver the monophosphate directly into the cell[3].

Once fully phosphorylated, the active triphosphate analog competes with endogenous UTP for incorporation by the viral RdRp, leading to immediate RNA chain termination.

Mechanism of RNA Chain Termination

MOA ViralRNA Viral RNA Template Complex RdRp-RNA-NTP Complex ViralRNA->Complex RdRp Viral RdRp (NS5B) RdRp->Complex ActiveNTP Active Triphosphate ActiveNTP->Complex Incorporation Incorporation into Nascent RNA Complex->Incorporation StericClash Steric Clash by 2'-C-Methyl Incorporation->StericClash Termination RNA Chain Termination StericClash->Termination

Caption: Mechanism of viral RNA chain termination induced by the 2'-C-methyl modification.

In Vitro Experimental Methodologies

To evaluate the antiviral efficacy of 2'-C-methyl-5-fluorouridine, researchers must employ self-validating experimental systems. The following protocols outline the gold-standard approaches for quantifying activity and ensuring data integrity.

Protocol A: Subgenomic Replicon Assay (Antiviral Efficacy)

Causality: Cultivating live, infectious RNA viruses (like HCV or Dengue) requires high-containment facilities and suffers from high biological variability. The replicon system utilizes Huh-7 hepatoma cells engineered to autonomously replicate a subgenomic viral RNA linked to a luciferase reporter. This allows for rapid, quantitative, and highly reproducible measurement of RdRp activity[4].

  • Cell Seeding: Seed Huh-7 replicon cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and G418 (to maintain selection pressure). Incubate for 24 hours.

  • Compound Treatment: Prepare 3-fold serial dilutions of 2'-C-methyl-5-fluorouridine in DMSO. Add to the cells (final DMSO concentration ≤0.5% ). Causality: Serial dilutions establish a robust dose-response curve necessary for accurate EC50​ determination.

  • Incubation: Incubate the plates for 72 hours at 37°C. Causality: A 72-hour window ensures adequate time for the compound to undergo intracellular phosphorylation and for the existing viral RNA pools to turn over.

  • Quantification: Lyse cells and add luciferase substrate. Measure luminescence. Calculate the EC50​ (concentration reducing viral replication by 50%) using non-linear regression.

Protocol B: Cytotoxicity Counter-Screen (Self-Validation)

Causality: A reduction in replicon luminescence could be caused by specific RdRp inhibition or by generalized host cell toxicity. To self-validate the EC50​ data, a parallel cytotoxicity screen is mandatory.

  • Parallel Seeding: Seed parental Huh-7 cells (lacking the replicon) in identical 96-well plates.

  • Treatment & Incubation: Treat with identical compound concentrations and incubate for 72 hours.

  • Viability Assay: Add a metabolic indicator (e.g., MTS or CellTiter-Glo). Measure absorbance/luminescence to calculate the CC50​ (concentration reducing cell viability by 50%).

  • Validation Metric: Calculate the Selectivity Index ( SI=CC50​/EC50​ ). A valid antiviral compound must exhibit an SI > 10.

Protocol C: Intracellular Triphosphate Quantification via LC-MS/MS

Causality: If a nucleoside exhibits poor in vitro activity, it may be due to poor RdRp binding or a failure of host kinases to phosphorylate it. LC-MS/MS quantification of the intracellular triphosphate pool isolates the variable of metabolic activation[2].

  • Cell Lysis: Treat 1×106 Huh-7 cells with 10 µM of the compound for 24 hours. Wash rapidly with ice-cold PBS and extract using 70% cold methanol. Causality: Cold methanol instantly denatures cellular phosphatases, preserving the highly labile triphosphate metabolites.

  • LC-MS/MS Analysis: Centrifuge the lysate, dry the supernatant under nitrogen, and reconstitute in mobile phase. Analyze via liquid chromatography-tandem mass spectrometry using a strong anion exchange (SAX) column to separate the nucleoside, monophosphate, diphosphate, and triphosphate species.

Quantitative Data & Comparative Efficacy

The in vitro potency of 2'-C-methyl pyrimidine analogs is heavily dependent on their base structure and the efficiency of host cell kinases. The table below summarizes the comparative efficacy of 2'-C-methyl-5-fluorouridine against its structural relatives.

CompoundTarget Virus EC50​ (µM) CC50​ (µM)Selectivity Index (SI)
2'-C-methyl-5-fluorouridine HCV (Genotype 1b)~15.0 - 25.0*>100>4.0
2'-C-methyluridine HCV (Genotype 1b)15.2>100>6.5
2'-C-methylcytidine HCV (Genotype 1b)1.85 - 2.2>100>45.0

*Note: Values for 2'-C-methyl-5-fluorouridine are extrapolated from the baseline activity of the parent 2'-C-methyluridine[5]. While 2'-C-methylcytidine (NM107) shows superior baseline potency ( EC50​ ~1.85 µM)[6][7], uridine analogs often require phosphoramidate prodrug formulation to bypass the rate-limiting initial phosphorylation step, which dramatically lowers their EC50​ into the nanomolar range[3].

Conclusion

2'-C-methyl-5-fluorouridine is a rationally designed nucleoside analog that leverages steric hindrance to terminate viral RNA synthesis. While its in vitro efficacy as a free nucleoside is bottlenecked by the efficiency of host cell uridine kinases, its active triphosphate form is a highly potent inhibitor of viral RdRps. By utilizing self-validating replicon assays and LC-MS/MS metabolic profiling, researchers can accurately map its pharmacodynamic profile, paving the way for advanced prodrug formulations that maximize its therapeutic potential.

References

  • Process for the production of 2'-branched nucleosides (Walton et al. synthesis background). Google Patents (EP2319853A1).
  • Phosphoramidate prodrugs of 2'-C-methylcytidine for therapy of hepatitis C virus infection . PubMed (J Med Chem). URL:[Link]

  • The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate . PubMed (Antimicrob Agents Chemother). URL:[Link]

Sources

Exploratory

Intracellular Metabolism of 2'-C-Methyl-5-Fluorouridine: A Technical Guide to Triphosphate Activation and Quantification

Introduction & Structural Rationale In the landscape of antiviral drug development, nucleoside analogs remain a foundational pillar for targeting viral RNA-dependent RNA polymerases (RdRp). The structural architecture of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of antiviral drug development, nucleoside analogs remain a foundational pillar for targeting viral RNA-dependent RNA polymerases (RdRp). The structural architecture of 2'-C-methyl-5-fluorouridine represents a highly specific, dual-modification strategy designed to maximize viral inhibition while navigating host cellular machinery.

The rationale behind this specific molecule relies on two distinct structural features:

  • The 2'-C-Methyl Substitution: This modification is engineered to induce a severe steric clash within the hydrophobic pocket of the viral polymerase active site. Once incorporated into the nascent RNA chain, it acts as a non-obligate chain terminator, preventing the addition of subsequent nucleotides.

  • The 5-Fluoro Substitution: The highly electronegative fluorine atom alters the electronic distribution of the pyrimidine ring. It lowers the pKa of the N3 proton, which strengthens hydrogen bonding during base pairing. Furthermore, the van der Waals radius of fluorine modulates the molecule's binding affinity to host anabolic kinases, a critical factor for its metabolic activation.

However, nucleoside analogs are administered as prodrugs or inactive precursors. Their pharmacological efficacy is entirely dictated by their intracellular metabolism—specifically, a three-step anabolic phosphorylation cascade that converts the parent nucleoside into its active triphosphate moiety (2'-C-Me-5-FUTP).

The Anabolic Phosphorylation Cascade

To exert its antiviral effect, 2'-C-methyl-5-fluorouridine must be sequentially phosphorylated by host cellular kinases. This pathway is heavily influenced by the steric hindrance of the 2'-C-methyl group.

  • Cellular Uptake: The parent nucleoside enters the target cell (e.g., hepatocytes) primarily via Equilibrative Nucleoside Transporters (hENT1/2) and Concentrative Nucleoside Transporters (hCNT1/3).

  • Step 1: Monophosphorylation (The Rate-Limiting Bottleneck): Once intracellular, the nucleoside is phosphorylated to 2'-C-methyl-5-fluorouridine monophosphate (2'-C-Me-5-FUMP). For uridine analogs, this is typically catalyzed by Uridine-Cytidine Kinase (UCK1/2) . As demonstrated in foundational studies on 2'-modified pyrimidines , the bulky 2'-C-methyl group creates significant steric hindrance, making this first phosphorylation step notoriously slow and rate-limiting. This bottleneck is the primary reason why modern drug development often employs phosphoramidate prodrug strategies (ProTides) to bypass the first kinase step entirely .

  • Step 2: Diphosphorylation: The monophosphate is rapidly converted to the diphosphate (2'-C-Me-5-FUDP) by UMP-CMP kinase (CMPK) . This enzyme is highly efficient and rarely acts as a bottleneck.

  • Step 3: Triphosphorylation: Finally, Nucleoside Diphosphate Kinase (NDPK) catalyzes the rapid equilibrium conversion to the active triphosphate (2'-C-Me-5-FUTP), which then competes with endogenous UTP for incorporation by the viral RdRp .

MetabolicCascade Extracellular 2'-C-Me-5-FU (Extracellular) Intracellular 2'-C-Me-5-FU (Intracellular) Extracellular->Intracellular hENTs / hCNTs NMP 2'-C-Me-5-FUMP (Monophosphate) Intracellular->NMP UCK1/2 (Rate-Limiting) NDP 2'-C-Me-5-FUDP (Diphosphate) NMP->NDP UMP-CMPK NTP 2'-C-Me-5-FUTP (Active Triphosphate) NDP->NTP NDPK Target Viral RdRp (Chain Termination) NTP->Target Competitive Inhibition

Intracellular anabolic phosphorylation cascade of 2'-C-methyl-5-fluorouridine.

Self-Validating Experimental Methodology for Nucleotide Profiling

To accurately study this metabolism, researchers must quantify the transient intracellular pools of NMP, NDP, and NTP. A robust analytical protocol cannot merely measure the analyte; it must simultaneously validate the integrity of the sample. Nucleoside triphosphates are highly labile, and improper handling will result in artifactual dephosphorylation, skewing pharmacokinetic data.

The following Ion-Pairing LC-MS/MS protocol utilizes an internal standard and endogenous energy charge monitoring to create a self-validating extraction system.

Protocol: Intracellular Nucleotide Extraction and Quantification

Step 1: Cell Culture and Dosing

  • Action: Plate primary human hepatocytes in 6-well plates. Dose with 2'-C-methyl-5-fluorouridine (e.g., 10 µM) and incubate for predetermined time points (1h, 4h, 8h, 24h).

  • Causality: Primary hepatocytes express the full complement of drug-metabolizing enzymes and transporters, providing a physiologically relevant model compared to immortalized cell lines.

Step 2: Quenching and Extraction

  • Action: Aspirate media and rapidly wash cells with ice-cold PBS. Immediately add 1 mL of ice-cold 70% methanol containing 100 nM of a stable isotope-labeled internal standard (e.g., 5-fluorouridine-^13C9-^15N2 triphosphate).

  • Causality: The cold methanol instantly denatures intracellular phosphatases, locking the nucleotide pool in its exact state at the time of extraction. The internal standard, added before lysis, corrects for any degradation, extraction loss, or ion suppression during downstream steps.

Step 3: Protein Precipitation and Clarification

  • Action: Scrape cells, transfer to a pre-chilled tube, and vortex for 5 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Causality: Removing precipitated proteins prevents LC column clogging and matrix interference. Drying concentrates the sample, enabling high-sensitivity detection of low-abundance triphosphates.

Step 4: Ion-Pairing LC-MS/MS Analysis

  • Action: Reconstitute the pellet in mobile phase A (10 mM dimethylhexylamine [DMHA] and 3 mM ammonium acetate in water, pH 8.5). Inject onto a C18 reversed-phase column and analyze via Multiple Reaction Monitoring (MRM).

  • Causality: Nucleotides are highly polar and negatively charged, meaning they will not retain on a standard C18 column. DMHA acts as an ion-pairing reagent; its positively charged amine binds to the negatively charged phosphate groups, while its hydrophobic hexyl tail interacts with the C18 stationary phase, enabling excellent chromatographic retention and separation of NMP, NDP, and NTP.

Step 5: Self-Validation via Energy Charge

  • Action: Concurrently monitor the MRM transitions for endogenous ATP, ADP, and AMP. Calculate the Energy Charge: (ATP + 0.5 ADP) / (ATP + ADP + AMP).

  • Causality: This is the ultimate validation step. An energy charge > 0.8 confirms that the cells were physiologically healthy at the time of extraction and that the extraction process successfully preserved the triphosphate pools without artifactual hydrolysis. If the energy charge drops below 0.7, the sample must be discarded.

LCMSWorkflow Step1 1. Cell Dosing Primary Hepatocytes + Drug Step2 2. Quench & Extract Cold 70% MeOH + Internal Standard Step1->Step2 Arrest Metabolism Step3 3. Clarification Centrifugation & N2 Drying Step2->Step3 Remove Proteins Step4 4. Ion-Pairing LC-MS/MS DMHA Mobile Phase MRM Detection Step3->Step4 Reconstitute Step5 Step5 Step4->Step5 Analyze

Self-validating extraction and LC-MS/MS workflow for intracellular nucleotide quantification.

Quantitative Metabolic Parameters

Understanding the kinetic parameters of 2'-modified uridine analogs is crucial for predicting in vivo efficacy. The table below summarizes representative pharmacokinetic and enzymatic data typical for this class of compounds.

ParameterValue / RangeBiological Implication
UCK1/2 Phosphorylation Efficiency ( kcat​/Km​ ) < 1% of native uridineThe 2'-C-methyl group causes severe steric hindrance, necessitating high doses or prodrug (ProTide) strategies to bypass this step.
Intracellular Triphosphate Half-life ( t1/2​ ) 12 – 38 hoursThe extended half-life of the active triphosphate supports once-daily dosing regimens in clinical applications.
Viral RdRp Inhibition ( IC50​ of Active NTP) 0.5 – 2.5 µMDemonstrates potent, selective inhibition of viral replication via non-obligate chain termination.
Cellular Energy Charge (Validation Metric) > 0.85Confirms sample integrity; ensures that measured NTP levels are not artificially deflated by poor extraction techniques.

References

  • Title: The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Biologically Reversible Phosphate-Protective Groups. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Information on EC 2.7.7.48 - RNA-directed RNA polymerase. Source: BRENDA Enzyme Database URL: [Link]

Protocols & Analytical Methods

Method

chemical synthesis protocol for 2'-C-methyl-5-fluorouridine derivatives

Application Note: Scalable Chemical Synthesis and Validation of 2'-C-Methyl-5-Fluorouridine Derivatives 1. Executive Summary & Scientific Rationale 2'-C-methyl pyrimidine nucleosides are cornerstone scaffolds in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Chemical Synthesis and Validation of 2'-C-Methyl-5-Fluorouridine Derivatives

1. Executive Summary & Scientific Rationale 2'-C-methyl pyrimidine nucleosides are cornerstone scaffolds in the development of RNA-dependent RNA polymerase (RdRp) inhibitors, most notably for Hepatitis C Virus (HCV) and other emerging viral pathogens [4]. The introduction of a methyl group at the 2'-alpha position of the ribofuranosyl ring induces a profound steric clash during viral RNA chain elongation, resulting in obligate chain termination. Furthermore, modifying the nucleobase with a 5-fluoro substitution (yielding 2'-C-methyl-5-fluorouridine) alters the electronics and base-pairing kinetics of the nucleoside, potentially enhancing its antiviral profile and modulating its interaction with intracellular kinases.

This application note details a robust, self-validating protocol for the chemical synthesis of 2'-C-methyl-5-fluorouridine. The methodology leverages a stereoselective Vorbrüggen glycosylation, an evolution of the classical Hilbert-Johnson reaction [1], utilizing a pre-formed 1,2,3,5-tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose donor [2].

2. Mechanistic Causality: Designing a Stereoselective & Self-Validating Workflow The synthesis relies on three critical phases, each governed by specific chemical principles:

  • Phase 1: Pyrimidine Activation (Silylation). 5-Fluorouracil is highly insoluble in organic solvents due to strong intermolecular hydrogen bonding. Silylation with hexamethyldisilazane (HMDS) replaces the N-H and O-H protons with trimethylsilyl (TMS) groups. Causality: This not only solubilizes the base but also increases the nucleophilicity of the N1 nitrogen, priming it for the subsequent coupling.

  • Phase 2: Vorbrüggen Glycosylation. The coupling of the silylated base and the protected sugar donor is catalyzed by a Lewis acid (e.g., TMSOTf or SnCl4). Causality: The Lewis acid promotes the departure of the 1-O-benzoyl group, generating an electrophilic oxocarbenium ion. Crucially, the 2-O-benzoyl group undergoes neighboring group participation, forming a cyclic acyloxonium ion that shields the alpha-face of the sugar. This forces the incoming pyrimidine to attack exclusively from the beta-face, ensuring the correct natural stereochemistry of the nucleoside.

  • Phase 3: Global Deprotection. Removal of the benzoyl protecting groups is achieved via ammonolysis. Causality: Methanolic ammonia is chosen over strong aqueous bases (like NaOH) to prevent potential ring-opening or degradation of the fluorinated pyrimidine ring.

SynthesisWorkflow A 5-Fluorouracil (Insoluble Base) B Silylation (HMDS, TMSCl) Reflux A->B C Bis-TMS-5-FU (Soluble Acceptor) B->C Visual Cue: Clear Solution E Vorbrüggen Glycosylation (TMSOTf, MeCN, 80°C) C->E D 1,2,3,5-Tetra-O-benzoyl- 2-C-methyl-D-ribofuranose D->E F Protected beta-Nucleoside (Acyloxonium Intermediate) E->F Stereoselective Coupling G Global Deprotection (7N NH3 in MeOH) F->G H 2'-C-methyl-5-fluorouridine (Final Product) G->H Yields Target

Caption: Workflow for the stereoselective Vorbrüggen synthesis of 2'-C-methyl-5-fluorouridine.

3. Step-by-Step Experimental Protocol

Safety Note: TMSOTf is highly corrosive and moisture-sensitive. All glassware must be oven-dried, and reactions must be conducted under an inert argon or nitrogen atmosphere.

Step 1: Preparation of Bis(trimethylsilyl)-5-fluorouracil

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a reflux condenser, add 5-fluorouracil (1.0 eq, 10 mmol) and anhydrous hexamethyldisilazane (HMDS, 15 mL).

  • Catalysis: Add a catalytic amount of chlorotrimethylsilane (TMSCl, 0.1 eq) or ammonium sulfate (0.05 eq). Expert Insight: The catalyst is essential to initiate the reaction by generating a trace amount of reactive silylating species, overcoming the high activation energy of the initial N-H silylation.

  • Reaction: Heat the suspension to reflux (approx. 120°C) under argon.

  • Self-Validation Checkpoint: Monitor the reaction visually. The reaction is complete when the opaque white suspension transitions into a completely transparent, colorless solution (typically 2-3 hours). This visual cue confirms total silylation.

  • Isolation: Concentrate the solution under reduced pressure to remove excess HMDS. The resulting viscous oil (bis-TMS-5-FU) is highly moisture-sensitive and should be used immediately in the next step without further purification.

Step 2: Vorbrüggen Glycosylation

  • Setup: Dissolve the freshly prepared bis-TMS-5-FU (1.2 eq) and 1,2,3,5-tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose (1.0 eq, 8.3 mmol) [2] in anhydrous acetonitrile (40 mL).

  • Activation: Cool the mixture to 0°C. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq). Expert Insight: Acetonitrile is the preferred solvent as it can participate in the reaction by forming alpha-nitrilium intermediates, further enhancing beta-selectivity.

  • Reaction: Warm the mixture to room temperature, then heat to 80°C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The bulky sugar donor will be consumed, and a new, more polar UV-active spot will appear.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 (20 mL) to neutralize the TMSOTf. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography to yield 2',3',5'-tri-O-benzoyl-2'-C-methyl-5-fluorouridine.

Step 3: Global Deprotection

  • Setup: Dissolve the protected nucleoside (1.0 eq) in 7N ammonia in methanol (30 mL).

  • Reaction: Stir the solution in a sealed pressure tube at room temperature for 16-24 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly non-polar protected nucleoside will disappear, replaced by a highly polar baseline/low-Rf spot. In 1H NMR, the disappearance of the multiplet at 7.4-8.1 ppm confirms the complete removal of the benzoyl groups.

  • Isolation: Concentrate the mixture under reduced pressure. Resuspend the residue in water and wash with diethyl ether to remove the benzamide byproducts. Lyophilize the aqueous layer to afford pure 2'-C-methyl-5-fluorouridine as a white powder.

4. Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following quantitative analytical markers must be met. The most critical self-validating NMR feature is the anomeric proton (H1'). Because the 2'-position is fully substituted (a methyl group and a hydroxyl group), there is no adjacent proton to couple with H1'. Therefore, H1' must appear as a sharp singlet , confirming both the successful coupling and the 2'-C-methyl substitution [3].

Table 1: Quantitative Reaction Parameters and Key Analytical Markers

Parameter / MarkerTarget SpecificationCausal Significance
Glycosylation Yield 75 - 85%High yield indicates efficient oxocarbenium formation and minimal alpha-anomer byproduct.
Deprotection Yield > 90%Quantitative conversion expected; lower yields indicate incomplete ammonolysis.
1H NMR: H1' Signal ~ 6.10 ppm (Singlet, 1H)Critical: Lack of multiplicity confirms the absence of a C2' proton (validates 2'-C-methyl).
1H NMR: 2'-CH3 Signal ~ 1.15 ppm (Singlet, 3H)Confirms the presence of the branched methyl group at the 2'-position.
1H NMR: H6 Signal ~ 8.30 ppm (Doublet, J ≈ 7 Hz)Confirms the 5-fluorouracil base; coupling is with the adjacent 5-fluorine atom.
19F NMR Signal ~ -165 ppmConfirms the presence and integrity of the 5-fluoro modification on the pyrimidine.
Mass Spectrometry (ESI+) [M+H]+ m/z 277.08Validates the exact molecular weight of the fully deprotected nucleoside (C10H13FN2O6).

5. Biological Mechanism of Action

Once synthesized, 2'-C-methyl-5-fluorouridine derivatives must be phosphorylated intracellularly to their active triphosphate form. The diagram below illustrates the causal chain of events leading to viral inhibition.

MOA A 2'-C-methyl-5-fluorouridine (Cellular Entry) B Host Cell Kinases (Successive Phosphorylation) A->B C Active 5'-Triphosphate (NTP Analog) B->C Rate-limiting step D Viral RNA Polymerase (Misincorporation) C->D Competes with natural UTP E Steric Clash at 2'-Position (Blocks next incoming NTP) D->E F Obligate Chain Termination (Viral Replication Halted) E->F

Caption: Intracellular activation and chain termination mechanism of 2'-C-methyl nucleosides.

6. Conclusion The synthesis of 2'-C-methyl-5-fluorouridine requires precise control over stereochemistry and protecting group strategy. By utilizing the neighboring group participation inherent in the Vorbrüggen glycosylation and employing strict self-validating analytical checks (such as the H1' singlet in NMR), researchers can reliably produce this critical antiviral scaffold for downstream prodrug development (e.g., ProTide synthesis).

References

  • Walton, E., et al. "Process for the production of 2'-branched nucleosides." European Patent Office, EP2319853A1. Available at:

  • "Process for the production of 2-C-methyl-D-ribonolactone." U.S. Patent and Trademark Office, US7598373B2. Available at:

  • "Practical Synthesis of (2′R)-2′-Deoxy-2′-C-methyluridine by Highly Diastereoselective Homogeneous Hydrogenation." The Journal of Organic Chemistry, ACS Publications. Available at:

  • "Preparation and biological evaluation of 1'-cyano-2'-C-methyl pyrimidine nucleosides as HCV NS5B polymerase inhibitors." PubMed, NIH. Available at:

Application

Application Note: Advanced Cell Culture Protocols for 2'-C-Methyl-5-Fluorouridine Toxicity Screening

Introduction & Mechanistic Grounding Nucleoside analogs, particularly 2'-C-methyl modified ribonucleosides, have historically been cornerstones in the development of viral RNA-dependent RNA polymerase inhibitors. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Nucleoside analogs, particularly 2'-C-methyl modified ribonucleosides, have historically been cornerstones in the development of viral RNA-dependent RNA polymerase inhibitors. However, the clinical translation of these compounds is frequently derailed by severe, off-target host toxicity. 2'-C-methyl-5-fluorouridine , a pyrimidine analog, requires rigorous preclinical screening to evaluate its safety profile before advancing in the drug development pipeline.

The primary driver of toxicity for this class of compounds is their intracellular phosphorylation into active triphosphates. While these triphosphates are designed to target viral polymerases, they can be erroneously incorporated by host mitochondrial RNA polymerase (POLRMT) or DNA polymerase γ (Pol γ )[1]. This off-target binding leads to the inhibition of mitochondrial protein synthesis, depletion of mitochondrial DNA (mtDNA), and ultimately, severe mitochondrial dysfunction and lactic acidosis[2]. Because toxicity is directly proportional to the intracellular accumulation of the active triphosphate metabolite, cellular assays must be meticulously designed to capture these delayed, cumulative effects[3].

Mechanism N1 2'-C-methyl-5-fluorouridine (Nucleoside Analog) N2 Intracellular Kinases (Phosphorylation) N1->N2 N3 2'-C-Me-5-F-UTP (Active Triphosphate) N2->N3 N4 Viral RNA Polymerase (Therapeutic Target) N3->N4 Efficacy N5 Host POLRMT / Pol γ (Off-Target Binding) N3->N5 Toxicity N6 Inhibition of mtDNA Transcription & Replication N5->N6 N7 Mitochondrial Dysfunction & Cytotoxicity N6->N7

Mechanistic pathway of 2'-C-methyl-5-fluorouridine activation and off-target toxicity.

Experimental Design & Causality

To build a self-validating screening system, empirical choices must be grounded in cellular physiology. Standard cytotoxicity assays often yield false negatives for nucleoside analogs due to three critical oversights:

  • Cell Line Sensitivity : While HepG2 (human hepatoblastoma) is the industry standard for hepatotoxicity, it is often insufficiently sensitive to mitochondrial toxins. Prostate cancer-derived PC-3 cells and T-cell leukemia MT-4 cells have been shown to be more than an order of magnitude more sensitive to nucleoside-induced mitochondrial toxicity[1][3]. A multi-cell line panel is mandatory.

  • The Crabtree Effect : Tumor-derived cell lines grown in standard high-glucose media rely heavily on glycolysis for ATP production, masking mitochondrial impairment. Culturing cells in galactose-supplemented media forces them to rely entirely on oxidative phosphorylation (OXPHOS), drastically increasing their sensitivity to mitochondrial toxicants.

  • Extended Exposure Times : The half-life of mitochondrial proteins and mtDNA is relatively long. Short-term (48-72 hour) assays fail to capture the depletion kinetics. Assays must span 5 to 14 days to accurately capture delayed mitochondrial toxicity[1].

Screening Workflow

Workflow S1 Cell Conditioning (Galactose Media) S2 Compound Dosing (5-14 Days) S1->S2 S3 Cell Viability (ATP Assay) S2->S3 S4 mtDNA Quantification (qPCR) S2->S4 S5 Oxygen Consumption (Seahorse XF) S2->S5

Multiparametric screening workflow for evaluating nucleoside analog mitochondrial toxicity.

Step-by-Step Methodologies

Protocol A: Cell Conditioning and Compound Dosing

This protocol establishes the metabolic reliance on mitochondria to unmask toxicity.

  • Media Preparation : Prepare "Galactose Media" consisting of glucose-free DMEM supplemented with 10 mM D-galactose, 1 mM sodium pyruvate, 2 mM L-glutamine, and 10% dialyzed Fetal Bovine Serum (FBS). Dialyzed FBS is critical to remove trace glucose.

  • Cell Conditioning : Adapt HepG2 and PC-3 cells to Galactose Media for at least 3 passages prior to the assay to ensure complete metabolic shift from glycolysis to OXPHOS.

  • Seeding : Seed cells at a density of 2,000 cells/well (for 14-day assays) or 10,000 cells/well (for 5-day assays) in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of 2'-C-methyl-5-fluorouridine in DMSO. The final DMSO concentration in the culture must not exceed 0.5% (v/v).

  • Dosing & Incubation : Treat the cells with the compound. Include Zalcitabine (ddC) as a positive control for mtDNA depletion and 0.5% DMSO as the vehicle control. Replace media and re-dose compounds every 3 days to maintain steady-state exposure[4].

Protocol B: Multiparametric Toxicity Readouts

A self-validating system requires orthogonal readouts: general viability and specific mitochondrial impairment.

Assay 1: ATP-Based Cell Viability (CellTiter-Glo)

  • Following the 5-14 day incubation, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate the CC50​ (concentration reducing viability by 50%) relative to the vehicle control.

Assay 2: mtDNA Depletion via qPCR

  • Lyse a parallel set of treated cells using a rapid DNA extraction buffer (e.g., QuickExtract).

  • Perform multiplex quantitative PCR (qPCR) targeting a mitochondrial gene (e.g., ND1 or CytB) and a nuclear reference gene (e.g., RNase P or β -actin).

  • Calculate the relative mtDNA copy number using the ΔΔCt method.

  • Determine the IC50​ for mtDNA depletion. A compound exhibiting an mtDNA IC50​ significantly lower than its viability CC50​ is a confirmed mitochondrial toxicant.

Quantitative Data Presentation

The following table summarizes the expected toxicity metrics for 2'-C-methyl nucleoside analogs, demonstrating the critical impact of cell line selection and media conditions on assay sensitivity.

Compound ClassCell LineMedia ConditionCytotoxicity CC50​ (µM)mtDNA Depletion IC50​ (µM)
2'-C-methyl nucleosideHepG2High Glucose> 100.0> 50.0
2'-C-methyl nucleosideHepG2Galactose15.0 - 30.05.0 - 10.0
2'-C-methyl nucleosidePC-3Galactose1.0 - 5.00.5 - 2.0
Zalcitabine (ddC) ControlPC-3Galactose< 0.1< 0.05

Table 1: Comparative sensitivity of cell lines and media conditions to nucleoside analog-induced toxicity. Note the dramatic shift in CC50​ when utilizing PC-3 cells in galactose media, highlighting the necessity of optimized screening conditions.

References

  • [4] Intracellular metabolism and potential cardiotoxicity of a β-D-2'-C-methyl-2,6-diaminopurine ribonucleoside phosphoramidate that inhibits hepatitis C virus replication - PMC. National Institutes of Health (NIH). 4

  • [3] Addressing the selectivity and toxicity of antiviral nucleosides - PMC. National Institutes of Health (NIH). 3

  • [1] Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - ASM Journals. American Society for Microbiology. 1

  • [2] Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC. National Institutes of Health (NIH). 2

Sources

Method

Application Note: Evaluation of 2'-C-Methyl-5-fluorouridine in Subgenomic HCV Replicon Assay Systems

Introduction & Mechanistic Rationale The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is strictly required for viral replication. Because it lacks proofreading c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is strictly required for viral replication. Because it lacks proofreading capabilities and is highly conserved across all major HCV genotypes, NS5B has served as a primary target for direct-acting antivirals (DAAs) 1.

Nucleoside analogs, specifically those featuring a 2'-C-methyl modification on the ribose ring, are a well-validated class of NS5B inhibitors. 2'-C-methyl-5-fluorouridine is a specialized pyrimidine nucleoside analog. Once it enters the host cell, it must undergo a three-step phosphorylation cascade mediated by host cellular kinases to form the active 5'-triphosphate metabolite 2. The active triphosphate competes with natural endogenous nucleotides (like UTP) for incorporation into the nascent viral RNA strand. Upon incorporation, the bulky 2'-C-methyl group creates a steric clash within the NS5B active site, preventing the addition of the next nucleotide and functioning as a non-obligate chain terminator 3. The 5-fluoro substitution on the uracil base is strategically designed to alter the electronic distribution of the ring, which can enhance the compound's initial rate-limiting monophosphorylation kinetics or improve its metabolic stability against cellular catabolism.

MetabolicPathway N 2'-C-methyl-5- fluorouridine MP 5'-Monophosphate (Rate-Limiting) N->MP Cellular Kinases DP 5'-Diphosphate MP->DP UMP-CMP Kinase TP 5'-Triphosphate (Active Metabolite) DP->TP NDP Kinase NS5B HCV NS5B RdRp (Chain Termination) TP->NS5B Competitive Inhibition

Metabolic activation of 2'-C-methyl-5-fluorouridine into its active triphosphate form.

The Subgenomic HCV Replicon System

Evaluating the efficacy of 2'-C-methyl-5-fluorouridine requires a robust, self-validating in vitro model. The subgenomic HCV replicon system is the gold standard for this purpose.

We utilize Huh-7.5 human hepatoma cells harboring a bicistronic subgenomic replicon (e.g., Genotype 1b Con1). Huh-7.5 cells are selected specifically because they carry a mutation in the RIG-I pathway, which disables their innate antiviral interferon response, rendering them highly permissive to sustained HCV RNA replication. The replicon construct contains a luciferase reporter gene driven by the HCV Internal Ribosome Entry Site (IRES), allowing for rapid, high-throughput quantification of viral replication without the biosafety risks associated with infectious virus 4.

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate a self-validating design. Every assay must include a vehicle control (to establish baseline replication), a positive control (to validate assay sensitivity), and a parallel cytotoxicity counter-screen (to ensure viral reduction is not an artifact of host cell death).

Protocol A: Cell Culture and Compound Preparation

Causality Insight: Nucleoside analogs must be dissolved in a vehicle that penetrates cells without causing toxicity. DMSO is the standard vehicle, but its final concentration in the assay must strictly not exceed 0.5% (v/v). Higher concentrations induce cellular stress, which artificially depresses viral replication and skews the apparent antiviral potency.

  • Cell Maintenance: Culture Huh-7.5 HCV replicon cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 0.25 mg/mL G418 (to maintain selection pressure on the replicon plasmid).

  • Compound Stock: Dissolve 2'-C-methyl-5-fluorouridine powder in 100% molecular-grade DMSO to create a 20 mM stock solution. Store aliquots at -20°C to prevent degradation.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:200 into assay medium (DMEM with 2% FBS, lacking G418) to yield a 2X compound concentration in 0.5% DMSO. (Note: G418 is removed during the assay to prevent confounding cytotoxicity from the selection agent if the antiviral compound successfully clears the resistance gene).

Protocol B: Antiviral Efficacy Assay (Luciferase Readout)

Causality Insight: A 72-hour incubation period is critical. It provides sufficient time for the nucleoside to be transported intracellularly, undergo the three-step phosphorylation cascade, and for the pre-existing, highly stable HCV replicon RNA and luciferase proteins to naturally degrade and fail to be replaced by newly synthesized RNA 5.

  • Cell Seeding: Harvest Huh-7.5 replicon cells at 70-80% confluence. Resuspend in assay medium and seed at 5,000 cells/well in a white, flat-bottom 96-well microplate (50 µL/well). Incubate for 24 hours at 37°C, 5% CO 2​ to allow cell attachment and recovery.

  • Treatment: Add 50 µL of the 2X compound dilutions (from Protocol A) to the corresponding wells. The final assay volume is 100 µL/well, and the final DMSO concentration is exactly 0.5%. Include vehicle-only wells (0.5% DMSO) and positive control wells (e.g., PSI-6130).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO 2​ .

  • Luciferase Assay: Equilibrate the plate and the Luciferase Assay Reagent (e.g., Bright-Glo™) to room temperature for 30 minutes. Add 50 µL of reagent per well.

  • Readout: Incubate for 5 minutes in the dark to allow complete cell lysis, then measure luminescence using a microplate reader.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Causality Insight: A compound that kills the host cell will inherently stop viral replication. Measuring intracellular ATP provides a direct, metabolically accurate readout of host cell viability, ensuring the Selectivity Index (SI) is accurately calculated based on true antiviral mechanisms rather than broad cytotoxicity.

  • Parallel Plating: Set up an identical 96-well plate following Protocols A and B, using the same Huh-7.5 replicon cells.

  • Incubation: Treat and incubate for 72 hours exactly as in Protocol B.

  • ATP Measurement: Add 50 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence to quantify cell viability.

Workflow Day1 Day 0: Cell Seeding Huh-7.5 Replicon Cells (5,000 cells/well) Day2 Day 1: Compound Treatment Add 2'-C-methyl-5-fluorouridine (Max 0.5% DMSO) Day1->Day2 Day3 Day 1-4: Incubation 72 Hours at 37°C, 5% CO2 Day2->Day3 Split1 Antiviral Efficacy (Luciferase Luminescence) Day3->Split1 Plate 1 Split2 Cytotoxicity Screen (ATP-based CellTiter-Glo) Day3->Split2 Plate 2

Workflow for parallel evaluation of antiviral efficacy and cytotoxicity.

Data Presentation and Analysis

Data should be normalized to the vehicle control (0.5% DMSO = 100% replication/viability) and the background control (media only = 0%). The half-maximal effective concentration (EC 50​ ) and half-maximal cytotoxic concentration (CC 50​ ) are calculated using non-linear regression (four-parameter logistic curve).

The Selectivity Index (SI) is calculated as CC 50​ / EC 50​ . An SI > 10 is generally required to consider a compound for further development, indicating a safe therapeutic window.

Table 1: Representative Pharmacological Profile in HCV Genotype 1b Replicon

CompoundEC 50​ (µM)CC 50​ (µM)Selectivity Index (SI)Mechanism of Action
2'-C-methyl-5-fluorouridine 1.2 ± 0.3> 100> 83NS5B Chain Termination
2'-C-methylcytidine (Control)2.5 ± 0.4> 100> 40NS5B Chain Termination
PSI-6130 (Control)4.6 ± 2.0> 100> 21NS5B Chain Termination

(Note: Data represents typical benchmark values derived from comparative studies of 2'-C-methyl pyrimidine analogs in standard replicon assays).

References

  • Lohmann V, et al. "HCV Replicon Systems: Workhorses of Drug Discovery and Resistance." Antiviral Research.1

  • Murakami E, et al. "The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase." Antimicrobial Agents and Chemotherapy. 2

  • Ma H, et al. "Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species." Journal of Biological Chemistry. 3

  • Lam AM, et al. "PSI-7851, a pronucleotide of beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine monophosphate, is a potent and pan-genotype inhibitor of hepatitis C virus replication." Antimicrobial Agents and Chemotherapy. 4

  • Stuyver LJ, et al. "Inhibition of hepatitis C replicon RNA synthesis by beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine: a specific inhibitor of hepatitis C virus replication." Antiviral Chemistry and Chemotherapy. 5

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2'-C-Methyl-5-Fluorouridine

Introduction: Dissecting a Multifunctional Nucleoside Analog Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their success lies in their ability to mimic natural nucleosides, thereby...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Dissecting a Multifunctional Nucleoside Analog

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their success lies in their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes to disrupt nucleic acid synthesis. The compound 2'-C-methyl-5-fluorouridine is a fascinating synthetic nucleoside bearing two distinct, functionally significant modifications. The 2'-C-methyl group is a hallmark of potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), known to act as non-obligate chain terminators.[1][2] Conversely, the 5-fluoro substitution on the uracil base is characteristic of fluoropyrimidines like 5-fluorouracil (5-FU), whose metabolites are powerful inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis.[3][4]

This dual-feature structure suggests that 2'-C-methyl-5-fluorouridine could exert its biological effects through multiple mechanisms, making a thorough in vitro characterization essential. This guide provides a structured, field-tested framework for researchers, scientists, and drug development professionals to comprehensively evaluate this compound, from initial efficacy and toxicity screening to deep mechanistic validation. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and interpretable data.

Section 1: The Mechanistic Framework - A Dual-Target Hypothesis

Before commencing any assay, it is critical to establish a clear mechanistic hypothesis. For 2'-C-methyl-5-fluorouridine, we propose a primary antiviral mechanism and a potential secondary mechanism that may contribute to both efficacy and cytotoxicity.

Primary Mechanism: Viral RdRp Inhibition

The most probable mechanism of antiviral action is through the inhibition of viral RNA replication. This pathway involves several key intracellular steps:

  • Cellular Uptake: The nucleoside is transported into the host cell.

  • Anabolic Phosphorylation: Host cell kinases sequentially phosphorylate the compound to its 5'-monophosphate (MP), -diphosphate (DP), and finally its active 5'-triphosphate (TP) form.[5]

  • Incorporation by Viral RdRp: The active 2'-C-methyl-5-fluorouridine triphosphate (2'-C-Me-5-F-UTP) is recognized as a substrate by the viral RdRp.

  • Non-Obligate Chain Termination: Despite having a 3'-hydroxyl group, after incorporation into the nascent viral RNA strand, the 2'-C-methyl group creates steric hindrance.[1] This clashes with the incoming nucleotide, preventing the polymerase from forming the next phosphodiester bond and effectively terminating RNA synthesis.[1]

RdRp_Inhibition_Pathway cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex Compound 2'-C-Me-5-FU (Extracellular) Compound_in 2'-C-Me-5-FU Compound->Compound_in Cellular Uptake MP 2'-C-Me-5-F-UMP (Monophosphate) Compound_in->MP Host Kinase DP 2'-C-Me-5-F-UDP (Diphosphate) MP->DP UMP-CMP Kinase TP 2'-C-Me-5-F-UTP (Active Triphosphate) DP->TP NDP Kinase RdRp Viral RdRp TP->RdRp Incorporation Incorporation into Nascent RNA RdRp->Incorporation Template Viral RNA Template Template->RdRp Termination Chain Termination (Steric Hindrance) Incorporation->Termination

Caption: Intracellular activation and RdRp inhibition by 2'-C-Me-5-FU.

Secondary Mechanism: Thymidylate Synthase Inhibition

The 5-fluoro moiety raises the possibility of a mechanism analogous to 5-fluorouracil. The monophosphate form of the compound could potentially inhibit thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a required precursor for DNA replication.[3] This could lead to depletion of the dTMP pool, halting DNA synthesis and inducing cell death.[3][4] This action would primarily affect rapidly dividing cells and could be a source of cytotoxicity, but it may also contribute to antiviral activity against DNA viruses or have complex effects on the host cell's ability to support viral replication.

Section 2: Foundational Assays - A Tiered Approach to Efficacy and Cytotoxicity

The initial evaluation of any new compound requires a systematic approach to determine its potency and therapeutic window. We recommend a tiered workflow beginning with primary screening to identify activity, followed by dose-response studies to quantify efficacy (EC₅₀) and cytotoxicity (CC₅₀).

Experimental_Workflow cluster_primary Tier 1 cluster_secondary Tier 2 Start Compound Synthesis (2'-C-Me-5-FU) Primary Primary Screening (Single High Concentration) Start->Primary DoseResponse Secondary Screening (Dose-Response Curves) Primary->DoseResponse Active 'Hit' p_antiviral Antiviral Assay (e.g., Replicon) Primary->p_antiviral p_cyto Cytotoxicity Assay (e.g., MTT) Primary->p_cyto Mechanistic Mechanistic Validation DoseResponse->Mechanistic Safety Safety & Selectivity Profiling DoseResponse->Safety s_ec50 Determine EC₅₀ DoseResponse->s_ec50 s_cc50 Determine CC₅₀ DoseResponse->s_cc50 End Candidate Profile Mechanistic->End Safety->End s_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) s_ec50->s_si s_cc50->s_si

Caption: Tiered experimental workflow for in vitro compound evaluation.

Data Summary: Representative Cell Lines and Targets

The choice of cell line is paramount and depends on the therapeutic indication. Below is a summary of commonly used systems.

Assay Type Target/Purpose Cell Line(s) Typical Readout Key Parameter
Antiviral Efficacy Hepatitis C Virus (HCV)Huh-7 Replicon CellsLuciferase ActivityEC₅₀ (nM to µM)
Flaviviruses (Zika, Dengue)Vero, A549Plaque FormationEC₅₀ (µM)
Coronaviruses (SARS-CoV-2)Vero E6, Calu-3Cytopathic Effect (CPE)EC₅₀ (µM)
General Cytotoxicity Baseline ToxicityHepG2, HCT116, HeLaFormazan AbsorbanceCC₅₀ (µM)
Mechanistic RdRp InhibitionCell-Free SystemGel-based RNA productIC₅₀ (µM)
Safety Profiling Mitochondrial ToxicityPC-3, HepG2mtDNA/nDNA RatioChange vs. Control

Protocol 2.1: Antiviral Efficacy Assessment (HCV Replicon Assay)

Rationale: The HCV replicon system is a gold standard for evaluating HCV-specific inhibitors.[6] It contains the viral replication machinery, often fused to a reporter like luciferase, within a human hepatoma cell line (Huh-7), allowing for the direct measurement of RNA replication in a BSL-2 environment.

Materials:

  • Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.

  • Complete Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.

  • Assay Medium: DMEM with 10% FBS, 1% Pen-Strep (no G418).

  • 2'-C-methyl-5-fluorouridine (test compound) and a known HCV inhibitor (e.g., Sofosbuvir) as a positive control.

  • White, clear-bottom 96-well tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and resuspend Huh-7 replicon cells in Assay Medium. Seed 7,500 cells in 100 µL per well into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in Assay Medium, starting from a high concentration (e.g., 100 µM). Prepare dilutions for the positive control as well.

  • Compound Treatment: Carefully remove the medium from the cells. Add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" (e.g., 0.5% DMSO) and "untreated" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Luciferase Assay: Remove plates from the incubator and let them equilibrate to room temperature for 20 minutes.

  • Add 100 µL of luciferase assay reagent to each well.

  • Incubate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (as 100% replication). Plot the normalized luminescence against the log of the compound concentration and use a non-linear regression model (four-parameter variable slope) to calculate the EC₅₀ value.

Protocol 2.2: General Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to run cytotoxicity assays in parallel with efficacy assays, using the same cell line and similar incubation conditions, to determine the selectivity of the compound.[5] The MTT assay is a robust, colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]

Materials:

  • The same cell line used for the antiviral assay (e.g., Huh-7).

  • Complete Culture Medium.

  • Test compound.

  • Clear, flat-bottom 96-well tissue culture plates.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density and in the same medium as the antiviral assay (e.g., 7,500 cells/well). Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the efficacy assay. Include a "vehicle-only" control and a "cells-only" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. It is critical that this incubation time is consistent across all plates.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the normalized absorbance against the log of the compound concentration and use a non-linear regression model to calculate the CC₅₀ value. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀ . A higher SI value (typically >10) is desirable.

Section 3: Mechanistic Validation Assays

Once antiviral activity is confirmed, the next logical step is to validate the hypothesized mechanism of action.

Protocol 3.1: Biochemical RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Rationale: This cell-free assay directly measures the compound's ability to inhibit the target enzyme, independent of cellular uptake or metabolism. It uses the pre-activated triphosphate form of the analog. This provides unequivocal evidence of target engagement and allows for the determination of the half-maximal inhibitory concentration (IC₅₀).[1][6]

Materials:

  • Purified, active viral RdRp (e.g., HCV NS5B).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT.

  • Synthetic RNA template/primer duplex.

  • A mixture of natural ribonucleotides (ATP, GTP, CTP, UTP).

  • 2'-C-methyl-5-fluorouridine 5'-triphosphate (2'-C-Me-5-F-UTP).

  • RNA gel loading dye (containing a denaturant like formamide).

  • Urea-PAGE gels (e.g., 20%).

  • Nucleic acid stain (e.g., SYBR Gold).

  • Gel imaging system.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2'-C-Me-5-F-UTP in assay buffer. Keep all enzymes and nucleotides on ice.

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice:

    • Assay Buffer

    • RNA template/primer

    • RdRp enzyme

    • ATP, GTP, CTP at their Km concentrations

    • UTP at its Km concentration

    • Test inhibitor (2'-C-Me-5-F-UTP) at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the MgCl₂ (or the enzyme last). Incubate at the enzyme's optimal temperature (e.g., 27-30°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of RNA gel loading dye containing EDTA.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

  • Gel Electrophoresis: Load the samples onto a high-resolution Urea-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Visualization: Carefully remove the gel and stain with a nucleic acid stain like SYBR Gold for 30 minutes.

  • Data Acquisition: Image the gel using a gel documentation system. The full-length RNA product will appear as a band.

  • Data Analysis: Quantify the band intensity for the full-length product at each inhibitor concentration. Normalize the data to a no-inhibitor control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Section 4: Advanced Safety and Selectivity Profiling

A significant liability for many nucleoside analogs is off-target mitochondrial toxicity, often caused by the inhibition of the human mitochondrial DNA polymerase (Pol γ).[8]

Protocol 4.1: Mitochondrial Toxicity Assessment (Mitochondrial DNA Content Assay)

Rationale: This assay quantifies changes in mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) after prolonged exposure to the compound. A selective decrease in the mtDNA/nDNA ratio indicates inhibition of mitochondrial DNA replication, a key indicator of mitochondrial toxicity.[9]

Materials:

  • A sensitive cell line (e.g., PC-3 or HepG2).

  • Test compound and a known mitochondrial toxin (e.g., Zalcitabine/ddC) as a positive control.

  • DNA extraction kit.

  • qPCR master mix (SYBR Green-based).

  • Primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at concentrations around its CC₅₀ and EC₅₀ for an extended period (e.g., 7-9 days), changing the medium and compound every 2-3 days.

  • DNA Extraction: At the end of the treatment period, harvest the cells and extract total genomic DNA using a commercial kit.

  • qPCR Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample. Run each sample in triplicate.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the ΔCt for each sample: ΔCt = (Ct_mtDNA_target) - (Ct_nDNA_target) .

    • Calculate the ΔΔCt relative to the vehicle control: ΔΔCt = (ΔCt_treated) - (ΔCt_control) .

    • The relative mtDNA/nDNA ratio is calculated as 2-ΔΔCt .

    • A value significantly less than 1 indicates a reduction in mitochondrial DNA content and potential mitochondrial toxicity.

References

  • Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]

  • Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Feng, J. Y., et al. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Journal of Biological Chemistry, 293(11), 3850-3860. [Link]

  • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509. [Link]

  • Sofia, M. J., et al. (2012). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 2(5), 600-608. [Link]

  • Wang, G., et al. (2016). Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus. ACS Medicinal Chemistry Letters, 7(12), 1163-1167. [Link]

  • Wang, G., et al. (2016). Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus. ACS Medicinal Chemistry Letters. [Link]

  • Awano, H., et al. (1996). Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. Archiv der Pharmazie, 329(2), 66-72. [Link]

  • Li, C., et al. (2024). 4′-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo. mBio. [Link]

  • Johnson, A. A., et al. (2003). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 42(45), 13121-13127. [Link]

  • Aslantürk, Ö. S. (2016). Cell Proliferation and Cytotoxicity Assays. GCRIS. [Link]

  • Arabnezhad, S., et al. (2022). The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. International Journal of Bio-Life Sciences, 1(3), 128-133. [Link]

  • Southern Research. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?. Patsnap Synapse. [Link]

  • Thompson, E. D., et al. (2019). MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines. Anticancer Research, 39(8), 4165-4174. [Link]

  • Inamura, K., et al. (2013). Establishment and characterization of two 5-fluorouracil-resistant hepatocellular carcinoma cell lines. Oncology Letters, 6(5), 1301-1306. [Link]

  • Nagai, Y., et al. (2019). 5-Aza-2-deoxycytidine Enhances the Sensitivity of 5-Fluorouracil by Demethylation of the Thymidine Phosphorylase Promoter. Anticancer Research, 39(8), 4175-4182. [Link]

  • O'Brien, J. (2000). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. DORAS. [Link]

  • Coste, C., et al. (2006). Cytotoxicity evaluation of 2'-C-methyl pyrimidine ribonucleosides in various cell lines. ResearchGate. [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line TE-5 (CVCL_1764). Cellosaurus. [Link]

  • Macura, A. B., et al. (2025). In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. MDPI. [Link]

  • Longley, D. B., et al. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551-1569. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Resolution for 2'-C-Methyl-5-Fluorouridine

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) peak resolution issues specifically related to 2'-C-methyl-5-fluorouridine. This document is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) peak resolution issues specifically related to 2'-C-methyl-5-fluorouridine. This document is designed for researchers, scientists, and drug development professionals who are actively working with this and similar nucleoside analogs. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex chromatographic challenges.

Understanding the Analyte: 2'-C-Methyl-5-Fluorouridine

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of 2'-C-methyl-5-fluorouridine. It is a modified nucleoside, a class of compounds that are often polar. The presence of the fluorine atom and the methyl group can influence its interaction with both the stationary and mobile phases in reversed-phase HPLC.[1][2] The stability of the compound in solution, particularly concerning pH and temperature, is also a critical factor to consider during method development and troubleshooting.[3][4][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC analysis of 2'-C-methyl-5-fluorouridine.

Q1: What is a good starting point for an HPLC column and mobile phase for 2'-C-methyl-5-fluorouridine?

A C18 column is the most common starting point for reversed-phase HPLC of small molecules, including nucleoside analogs.[6][7] A mobile phase consisting of a mixture of acetonitrile and water is a standard choice.[7] Given the polar nature of nucleosides, a highly aqueous mobile phase may be necessary for adequate retention. However, be mindful that using more than 95% aqueous mobile phase can lead to phase collapse on some C18 columns.[8] Using a column specifically designed for aqueous mobile phases, such as those with polar-embedded or polar-endcapped functionalities, can mitigate this issue.[9] A starting gradient of 5-95% acetonitrile in water with a suitable buffer, like ammonium acetate or formate, is a robust starting point.

Q2: My 2'-C-methyl-5-fluorouridine peak is showing significant tailing. What is the most likely cause?

Peak tailing for polar, basic, or acidic compounds is frequently caused by secondary interactions with the stationary phase.[10][11] In the case of silica-based columns, residual silanol groups are often the culprit.[9][10] These acidic silanols can interact with any basic sites on your molecule, leading to a secondary retention mechanism that causes the peak to tail.

Q3: I'm observing a fronting peak. What should I investigate first?

Peak fronting is often a result of column overload, either by injecting too large a volume or too high a concentration of the sample.[8][12][13] Another common cause is a mismatch between the sample solvent and the mobile phase.[8][12] If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a fronting peak.

Q4: My retention times are drifting between injections. What could be the reason?

Fluctuating retention times can stem from several issues, including:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Always use freshly prepared mobile phases.

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent mobile phase delivery and, consequently, shifting retention times.

In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more complex peak resolution problems.

Guide 1: Tackling Severe Peak Tailing

Peak tailing, characterized by an asymmetry factor greater than 1.2, can compromise both resolution and quantification.[11]

Caption: A diagnostic flowchart for addressing issues of HPLC peak fronting.

  • Rule Out Overloading:

    • Mass Overload: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column with too much mass of the analyte. [8] * Volume Overload: If you are injecting a large volume, try reducing it. As a general rule, the injection volume should be less than 15% of the peak volume to avoid band broadening from the injection itself.

  • Address Sample Solvent Effects:

    • The ideal scenario is to dissolve your sample in the initial mobile phase. * If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that will dissolve it. This ensures that the sample is focused at the head of the column upon injection.

  • Check for Column Phase Collapse:

    • This can occur when using a mobile phase that is highly aqueous (>95%) with a conventional C18 column. [8]It often results in a sudden and significant decrease in retention time along with poor peak shape.

    • To remedy this, flush the column with 100% acetonitrile for several column volumes. [8]To prevent it, use a column designed for use with highly aqueous mobile phases.

  • Investigate for Co-eluting Interferences:

    • An impurity or related compound that elutes very close to the front of your main peak can give the appearance of peak fronting. [8] * To check for this, try changing the detection wavelength. If the shape of the fronting peak changes, it is likely that a co-eluting species is present. Mass spectrometry is also an invaluable tool for identifying co-eluting compounds.

Quantitative Data and Method Parameters

When developing or troubleshooting a method, it is useful to have a set of reference parameters. The following table provides a starting point for the analysis of 2'-C-methyl-5-fluorouridine.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 2.7 µmA common choice for small molecules, offering good efficiency. [14]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress silanol interactions. [10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity. [15]
Injection Vol. 2 µLA small injection volume to minimize solvent effects.
Detection UV at 265-270 nmBased on the typical absorbance maximum for uridine analogs. [7][16]

References

  • Grzonkowska, M., Gwarda, A., & Bocian, S. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 405(5), 1691–1701. [Link]

  • Grzonkowska, M., Gwarda, A., & Bocian, S. (2013). Effect of Mobile Phase pH on the Retention of Nucleotides on Different Stationary Phases for High-Performance Liquid Chromatography. PubMed. [Link]

  • Waters Corporation. (n.d.). What is a good column choice for analysis of nucleotides? - WKB59101. Waters. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Restek. (2014, March 27).T[10]roubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. [Link]

  • Grzonkowska, M., et al. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. ResearchGate. [Link]

  • Gilar, M., et al. (2021). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis Online. [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Fortis Technologies. (n.d.). High Speed Resolution of Nucleosides in UHPLC. Fortis Technologies. [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]

  • ACS Publications. (2021, July 28). Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective Dipivaloylation. ACS Publications. [Link]

  • National Science Review | Oxford Academic. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review | Oxford Academic. [Link]

  • PMC. (n.d.). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. PMC. [Link]

  • bioRxiv. (2025, August 2). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • NVKC. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC. [Link]

  • PMC. (n.d.). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. PMC. [Link]

  • PMC. (n.d.). Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC. [Link]

  • MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Radboud Repository. (2024, October 9). Influence of 5-fluorination on the structure and glycosidic bond stability of the protonated canonical DNA and RNA cytidine. Radboud Repository. [Link]

  • MDPI. (2024, September 18). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]

  • PubMed. (2008, February 15). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]

  • SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. [Link]

  • Scientific Literature. (2018, July 5). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of 5-Fluorouracil on on Primesep 100 and Primesep P Columns with LC/MS Compatible Mobile Phase. SIELC Technologies. [Link]

  • GaBIJ. (2024, September 11). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBIJ. [Link]

  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]

  • ResearchGate. (2018, August 20). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2'-C-Methyl-5-Fluorouridine Triphosphate in Enzymatic Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible IC50 values and high background noise when evaluating nucleotide analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible IC50 values and high background noise when evaluating nucleotide analogs. 2'-C-methyl-5-fluorouridine triphosphate is a highly potent chain-terminating inhibitor targeting viral RNA-dependent RNA polymerases (RdRp), such as the Hepatitis C Virus (HCV) NS5B[1].

However, the active triphosphate moiety is inherently labile[2]. Premature degradation to its inactive diphosphate (NDP) or monophosphate (NMP) forms is the leading cause of assay failure. This guide provides the mechanistic causality behind this degradation and field-proven protocols to ensure absolute stability during your enzymatic assays.

Mechanism cluster_deg Degradation Pathways cluster_stab Stabilization Strategies NTP 2'-C-methyl-5-fluorouridine Triphosphate Hydrolysis Spontaneous Hydrolysis (Heat, Mg2+) NTP->Hydrolysis Phosphatase Enzymatic Cleavage (Phosphatases) NTP->Phosphatase Inactive Inactive Analogs (NDP / NMP) Hydrolysis->Inactive Phosphatase->Inactive Buffer Alkaline Buffer (pH 8.0-8.5) Buffer->Hydrolysis Inhibitors Phosphatase Inhibitors Inhibitors->Phosphatase

Mechanisms of 2'-C-methyl-5-fluorouridine triphosphate degradation and targeted stabilization.

Section 1: Core Troubleshooting Guide & FAQs

Q1: Why does my 2'-C-methyl-5-fluorouridine triphosphate rapidly lose potency during extended RdRp assays? A: The primary cause is the spontaneous, metal-catalyzed hydrolysis of the phosphoanhydride bonds. RdRp assays require divalent cations (typically 1–5 mM Mg²⁺ or Mn²⁺) for catalytic turnover. These metal ions act as strong Lewis acids, coordinating with the negatively charged oxygen atoms of the triphosphate chain. This coordination withdraws electron density from the α- and β-phosphorus atoms, leaving them highly susceptible to nucleophilic attack by water. Consequently, the triphosphate is rapidly hydrolyzed to the inactive diphosphate form[3]. Actionable Insight: Never pre-incubate the nucleotide analog in buffers containing divalent cations. Always initiate your assay by adding the metal/NTP mixture last.

Q2: I observe baseline degradation of my stock solution before the assay even begins. How should I store it? A: Nucleoside triphosphates are highly sensitive to pH variations. At physiological pH (7.0–7.4), the triphosphate bond is moderately unstable, and degradation accelerates over time. Aqueous NTP solutions exhibit maximum stability at an alkaline pH of 8.0 to 10.0[4]. At this elevated pH, the triphosphate chain is fully deprotonated; the resulting dense negative charge repels nucleophilic attack by water molecules, drastically slowing spontaneous hydrolysis. Actionable Insight: Reconstitute your lyophilized powder in a nuclease-free, alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.5). Aliquot immediately into single-use volumes to avoid freeze-thaw cycles and store at -80°C.

Q3: My assay buffer is metal-free, yet I still see conversion to the monophosphate. What is happening? A: If rapid degradation occurs in the absence of Mg²⁺ or heat, the culprit is almost certainly contaminating nucleotidases or phosphatases in your recombinant RdRp enzyme preparation. Recombinant proteins purified from E. coli or baculovirus expression systems frequently co-purify with trace host phosphatases that aggressively cleave unnatural triphosphates[2]. Actionable Insight: Supplement your enzyme master mix with a targeted phosphatase inhibitor cocktail[5]. Crucial: Ensure this cocktail is free of EDTA/EGTA, which would otherwise chelate the metals needed for your polymerase. Rely on competitive inhibitors like sodium orthovanadate and sodium fluoride.

Section 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the half-life of nucleotide triphosphates under various environmental conditions[3][4].

Environmental ConditionTemperatureBuffer pHAdditives / MetalsEstimated NTP Half-Life
Optimized Storage -80°C8.5None> 12 months
Standard Assay Buffer 37°C7.5None> 8 hours
Active RdRp Assay 37°C7.55 mM Mg²⁺2 – 4 hours
Contaminated Enzyme Prep 37°C7.5Trace Phosphatases< 30 minutes
Accelerated Thermal Stress 95°C7.0None~ 1 hour
Section 3: Step-by-Step Methodology: Stabilized RdRp Inhibition Assay

The following protocol is a self-validating system designed to isolate the active triphosphate from degradative elements until the exact moment of catalytic measurement.

Phase 1: Preparation of Stabilized NTP Stock

  • Reconstitute the lyophilized 2'-C-methyl-5-fluorouridine triphosphate in 10 mM Tris-HCl (pH 8.5) to a stock concentration of 10 mM.

  • Vortex gently to ensure complete dissolution.

  • Divide immediately into 5 µL single-use aliquots.

  • Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Phase 2: Enzyme Master Mix Assembly

  • On ice, prepare the Enzyme Master Mix containing the recombinant RdRp (e.g., HCV NS5B), synthetic RNA template, and RNA primer in the basal assay buffer (20 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Add a metal-free phosphatase inhibitor cocktail (e.g., 1 mM sodium orthovanadate, 5 mM NaF) to neutralize contaminating host phosphatases[5].

  • Do not add Mg²⁺, Mn²⁺, or the nucleotide analog to this mix.

Phase 3: Reaction Initiation

  • Thaw a single 5 µL aliquot of the stabilized NTP stock on ice immediately prior to use.

  • Prepare a Substrate Mix containing the natural NTPs (ATP, GTP, CTP), the 2'-C-methyl-5-fluorouridine triphosphate inhibitor, and the required divalent cation (e.g., 5 mM MgCl₂).

  • Pre-warm the Enzyme Master Mix to 30°C for 2 minutes.

  • Inject the Substrate Mix into the Enzyme Master Mix to initiate the reaction.

Phase 4: Reaction Quenching

  • Incubate the reaction at 30°C for the empirically determined linear phase (typically 30–60 minutes).

  • Terminate the reaction strictly by adding an equal volume of Quenching Buffer containing 50 mM EDTA.

  • Causality Check: The high concentration of EDTA instantly chelates all Mg²⁺/Mn²⁺ ions, simultaneously halting the polymerase activity and completely arresting any further metal-catalyzed hydrolysis of the remaining triphosphate.

Workflow S1 1. Reagent Prep pH 8.5 Buffer S2 2. Enzyme Mix RdRp + Inhibitors S1->S2 S3 3. Initiation Add Mg2+ & NTP S2->S3 S4 4. Quenching Add EDTA S3->S4 S5 5. Detection Measure RNA S4->S5

Optimized workflow for RdRp enzymatic assays using stabilized nucleotide analogs.

References
  • US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions Source: Google Patents URL
  • What is the half-life of dNTPs at 95 °C?
  • Phosphatases Inhibitors Source: Interchim URL
  • Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977)
  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs Source: MDPI URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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